Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Executive Summary
In the landscape of modern drug development and complex organic synthesis, bifunctional building blocks are critical for assembling advanced molecular architectures. 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol (commonly referred to as 2-(Bpin)allyl alcohol) is a highly versatile reagent featuring both an allylic alcohol moiety and a pinacol boronate ester.
As a Senior Application Scientist, I frequently observe that the successful integration of this compound into multi-step synthetic routes hinges on a rigorous understanding of its physicochemical properties—most notably, its precise molecular weight of 184.04 g/mol [1]. This metric is not merely a descriptive number; it is the foundational variable for stoichiometric precision, reaction kinetics, and mass spectrometric validation. This guide provides an in-depth analysis of the compound's structural utility, self-validating experimental protocols, and analytical tracking strategies.
Structural and Physicochemical Profiling
The utility of 2-(Bpin)allyl alcohol stems from its orthogonal reactivity. The pinacol ester (Bpin) group is robust enough to survive various transformations yet reactive enough to undergo palladium-catalyzed cross-coupling or Lewis acid-mediated allylboration.
Accurate calculation of equivalents relies entirely on the compound's molecular weight. An error in mass calculation can lead to incomplete conversion or the generation of difficult-to-remove boronic acid byproducts, which often cause emulsion issues during aqueous workups.
Table 1: Core Chemical Identifiers & Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
| CAS Registry Number | 1294009-05-4[1] |
| Molecular Formula | C9H17BO3[1] |
| Molecular Weight | 184.04 g/mol |
| Monoisotopic Mass (Exact Mass) | 184.127 Da |
| Appearance | Solid or Semi-solid[1] |
| Storage Conditions | 2-8°C, Inert Atmosphere[1] |
| Hazard Classifications | Skin/Eye Irritant (H315, H319), Acute Tox (H302)[2] |
Table 2: Stoichiometric Scaling Matrix (Based on MW = 184.04 g/mol )
To ensure self-validating experimental setups, researchers must scale the reagent precisely. The table below translates the molecular weight into actionable mass requirements across different stages of drug development.
| Reaction Scale | Target Equivalents | Target Moles | Required Mass | Application Context |
| Discovery | 1.2 eq | 0.12 mmol | 22.08 mg | Initial hit generation / SAR screening |
| Optimization | 1.1 eq | 1.10 mmol | 202.44 mg | Reaction condition and catalyst screening |
| Process Scale | 1.05 eq | 105.0 mmol | 19.32 g | Pre-clinical batch synthesis |
Mechanistic Paradigms in API Synthesis
The bifunctionality of 2-(Bpin)allyl alcohol allows it to act as a linchpin in divergent synthetic pathways.
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Suzuki-Miyaura Cross-Coupling: The Bpin group undergoes transmetalation with palladium complexes, allowing for the synthesis of 2-arylallyl alcohols. The hydroxyl group remains intact and can be subsequently oxidized or functionalized.
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Carbonyl Allylboration: The allylboronate reacts with aldehydes or ketones via a highly organized, six-membered Zimmerman-Traxler transition state. This yields 2-methylene-1,3-diols with high diastereoselectivity.
Bifunctional reactivity pathways of 2-(Bpin)allyl alcohol in modern organic synthesis.
High-Fidelity Experimental Methodologies
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring the operator understands why a parameter is controlled.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a 2-arylallyl alcohol derivative. Causality Focus: Preventing protodeboronation and oxidative homocoupling.
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Stoichiometric Assembly: Weigh the aryl halide (1.0 mmol, 1.0 eq) and 2-(Bpin)allyl alcohol (202.4 mg, 1.1 eq, calculated via MW 184.04 g/mol ) into a dry Schlenk flask. Causality: A slight 10% excess of the boronate compensates for trace protodeboronation without complicating downstream purification.
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol, 2.0 eq). Causality: The bidentate dppf ligand prevents palladium precipitation (blackening), while the inorganic base is required to activate the boronate ester into a reactive "ate" complex for transmetalation.
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Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Sparge the mixture with Argon for 15 minutes. Causality: The biphasic system dissolves both organic substrates and inorganic salts. Degassing is critical; ambient oxygen will cause the palladium to catalyze the homocoupling of the boronate.
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Thermal Activation: Heat the reaction to 80°C under Argon for 4-6 hours.
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In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Self-Validation: Monitor the disappearance of the boronate mass ([M+H]⁺ m/z 185.1) and the emergence of the product mass.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Self-validating experimental workflow for Suzuki-Miyaura coupling tracking substrate consumption.
Protocol 2: Diastereoselective Allylboration of Aldehydes
Objective: Synthesize a 2-methylene-1,3-diol. Causality Focus: Transition state control.
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Preparation: Dissolve the target aldehyde (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL) under an Argon atmosphere and cool to -78°C.
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Reagent Addition: Slowly add 2-(Bpin)allyl alcohol (184.0 mg, 1.0 eq) dropwise. Causality: A strict 1:1 stoichiometry is enforced here. Excess boronate is difficult to separate from the highly polar diol product. The precise MW of 184.04 g/mol dictates this measurement.
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Reaction Progression: Allow the reaction to slowly warm to room temperature over 12 hours. Causality: The slow warming ensures the reaction proceeds strictly through the lowest-energy Zimmerman-Traxler transition state, maximizing diastereoselectivity.
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Quenching & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM. Verify conversion via TLC (staining with KMnO₄ to visualize the terminal alkene).
Analytical Validation Strategies
To maintain scientific integrity, the identity and purity of 2-(Bpin)allyl alcohol must be verified prior to use, particularly if the reagent has been stored for extended periods.
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Mass Spectrometry (LC-MS): The exact mass is 184.127 Da. Under positive electrospray ionization (ESI+), the compound exhibits a characteristic isotopic signature due to Boron. Boron exists naturally as ¹⁰B (~20%) and ¹¹B (~80%). Therefore, the spectrum will show the major [M+H]⁺ peak at m/z 185.13 and a distinct M-1 peak at m/z 184.13 at approximately 25% relative abundance. This isotopic fingerprint is a self-validating marker for the presence of the Bpin group.
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Nuclear Magnetic Resonance (NMR): In ¹H NMR (CDCl₃), the pinacol methyl groups appear as a sharp, intense singlet integrating to 12 protons at ~1.25 ppm. The allylic protons and the terminal alkene protons will present distinct multiplets between 4.0 and 6.0 ppm, confirming the structural integrity of the bifunctional scaffold.
References
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NextSDS | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol — Chemical Substance Information |[Link]
